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Abstract
YLL545 is a novel small molecule inhibitor demonstrating potent anti-angiogenic and anti-

tumor properties, primarily attributed to its high affinity and selectivity for Vascular Endothelial

Growth Factor Receptor 2 (VEGFR2). While the scientific literature extensively details its role

as a VEGFR2 inhibitor, evidence suggests that its mechanism of action may extend to the

modulation of other molecular players, albeit likely through indirect, downstream effects. This

technical guide provides a comprehensive overview of the current understanding of YLL545's

molecular interactions beyond its principal target. We will delve into the reported downstream

molecular changes, present standardized experimental protocols for identifying off-target

effects, and visualize the known and putative signaling cascades.

YLL545: A Potent and Selective VEGFR2 Inhibitor
YLL545 has emerged as a promising anti-cancer agent, particularly in the context of triple-

negative breast cancer.[1][2] Its primary mechanism of action is the direct inhibition of

VEGFR2, a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation

of new blood vessels.[1][2][3] By binding to VEGFR2, YLL545 effectively blocks the

downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.

Quantitative Data on VEGFR2 Inhibition
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While specific IC50 or binding affinity values for YLL545 against VEGFR2 are not consistently

reported across all public literature, its potency is frequently compared to or shown to be

greater than that of sorafenib, a known multi-kinase inhibitor with activity against VEGFR2.

Molecular Targets Beyond Direct VEGFR2 Inhibition:
A VEGFR2-Independent Mechanism?
Research has indicated that YLL545 can alter the expression of several molecules implicated

in tumor angiogenesis that are not direct targets of the VEGF/VEGFR2 signaling axis. This

suggests the possibility of a VEGFR2-independent mechanism of action, or more likely, a

complex interplay of downstream effects stemming from potent VEGFR2 inhibition.

Altered Expression of Angiogenesis-Related Molecules
Studies have reported that YLL545 treatment leads to changes in the expression levels of the

following molecules:

Integrin Alpha V (ITGAV)

Endoglin (ENG)

Thrombospondin 1 (THBS1)

Fibronectin 1 (FN1)

TEK Receptor Tyrosine Kinase (TEK or Tie2)

Currently, the public domain lacks quantitative data, such as IC50 or Kd values, to suggest a

direct binding interaction between YLL545 and these proteins. The observed changes are

therefore considered to be downstream consequences of VEGFR2 inhibition.

Quantitative Data Summary
The following table summarizes the available information on the molecular targets of YLL545. It

is important to note the absence of quantitative data for direct interactions beyond VEGFR2.
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Target Target Type Assay Type
YLL545
Activity

Reference

VEGFR2
Receptor

Tyrosine Kinase

Kinase Inhibition

Assay

Potent Inhibitor

(Potency

comparable to or

greater than

Sorafenib)

ITGAV Integrin
Gene Expression

Analysis

Altered

Expression

ENG Receptor
Gene Expression

Analysis

Altered

Expression

THBS1 Thrombospondin
Gene Expression

Analysis

Altered

Expression

FN1 Glycoprotein
Gene Expression

Analysis

Altered

Expression

TEK
Receptor

Tyrosine Kinase

Gene Expression

Analysis

Altered

Expression

Signaling Pathways
The primary signaling pathway inhibited by YLL545 is the VEGFR2 cascade. The downstream

effects on other molecules are likely a consequence of the disruption of this central pathway.
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Endothelial Cell

Downstream Signaling

Putative Downstream Effects

VEGF

VEGFR2

Binds

STAT3

ERK1/2

Altered Gene
Expression

Indirectly
Regulates

YLL545 Inhibits

Angiogenesis
(Proliferation, Migration)

ITGAV

ENG

THBS1

FN1

TEK
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YLL545 Compound

Competition Binding Assay
(e.g., KINOMEscan™)

Kinase Panel
(~400-500 kinases)

Data Analysis
(Percent Inhibition, Kd)

Hit Validation
(IC50 Determination)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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